molecular formula C4H7NO4S B3380087 1-Sulfamoylcyclopropane-1-carboxylic acid CAS No. 1808795-33-6

1-Sulfamoylcyclopropane-1-carboxylic acid

Cat. No. B3380087
CAS RN: 1808795-33-6
M. Wt: 165.17 g/mol
InChI Key: XFKCKJYYHGZGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Sulfamoylcyclopropane-1-carboxylic acid is an organic compound with the chemical formula C4H7NO4S. It has a molecular weight of 165.17 . It appears as a powder and is typically stored at room temperature .

Scientific Research Applications

1-Sulfamoylcyclopropane-1-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in treating cancer, inflammation, and bacterial infections. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also shown potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has been shown to have antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action

The mechanism of action of 1-Sulfamoylcyclopropane-1-carboxylic acid is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of enzymes involved in various cellular processes. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. This compound has also been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of DNA.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the levels of lactate and pyruvate in cancer cells, which are essential for energy production. This compound has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has been shown to have a potent antibacterial effect by inhibiting the growth of various strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-Sulfamoylcyclopropane-1-carboxylic acid is that it is a small molecule, which makes it easy to synthesize and modify. This compound is also stable under physiological conditions, which makes it an ideal compound for in vitro and in vivo experiments. However, this compound has a moderate yield of synthesis, which makes it difficult to obtain large quantities of the compound. This compound is also sensitive to moisture and light, which can affect its stability and biological activity.

Future Directions

There are several future directions for the study of 1-Sulfamoylcyclopropane-1-carboxylic acid. One of the future directions is to explore the potential of this compound as a therapeutic agent for cancer treatment. This compound has shown promising results in inhibiting the growth of cancer cells, and further studies are needed to explore its potential as a cancer drug. Another future direction is to investigate the mechanism of action of this compound. The exact mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its mode of action. Finally, future studies should focus on developing more efficient methods for the synthesis of this compound, which would enable the production of larger quantities of the compound for further research.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in treating various diseases, including cancer, inflammation, and bacterial infections. This compound possesses a unique three-membered ring structure, which makes it an interesting molecule to study. This compound exerts its biological activity by inhibiting the activity of enzymes involved in various cellular processes. This compound has various biochemical and physiological effects, including reducing the levels of lactate and pyruvate in cancer cells and decreasing the levels of pro-inflammatory cytokines. This compound has advantages such as its small size and stability under physiological conditions, but it also has limitations such as its moderate yield of synthesis and sensitivity to moisture and light. Future studies should focus on exploring the potential of this compound as a therapeutic agent for cancer treatment, investigating its mechanism of action, and developing more efficient methods for its synthesis.

properties

IUPAC Name

1-sulfamoylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4S/c5-10(8,9)4(1-2-4)3(6)7/h1-2H2,(H,6,7)(H2,5,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKCKJYYHGZGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Sulfamoylcyclopropane-1-carboxylic acid
Reactant of Route 2
1-Sulfamoylcyclopropane-1-carboxylic acid
Reactant of Route 3
1-Sulfamoylcyclopropane-1-carboxylic acid
Reactant of Route 4
1-Sulfamoylcyclopropane-1-carboxylic acid
Reactant of Route 5
1-Sulfamoylcyclopropane-1-carboxylic acid
Reactant of Route 6
1-Sulfamoylcyclopropane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.